molecular formula C15H19NO4 B6664428 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid

5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid

Cat. No.: B6664428
M. Wt: 277.31 g/mol
InChI Key: ZXDCOTPLHFIZNA-UHFFFAOYSA-N
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Description

5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid is a complex organic compound featuring both indole and furan moieties. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the furan ring can be introduced via a Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule .

Scientific Research Applications

5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid apart is its combined indole and furan structures, which confer unique chemical and biological properties. This duality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these moieties .

Properties

IUPAC Name

5-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-8-10-4-2-3-5-11(10)16(9)14(17)12-6-7-13(20-12)15(18)19/h6-7,9-11H,2-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDCOTPLHFIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1C(=O)C3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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